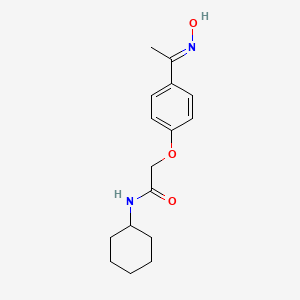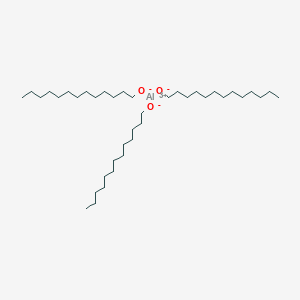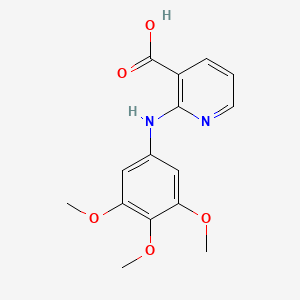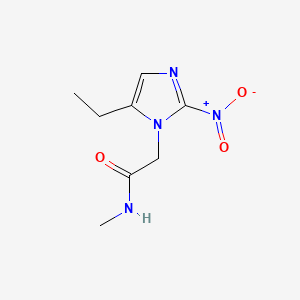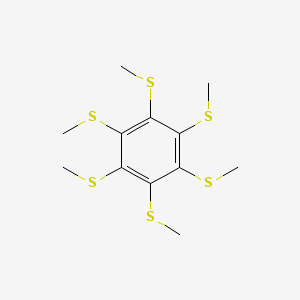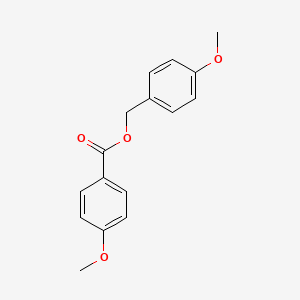
Isonicotinic acid, 2,6-dibutoxy-, 2,2-dimethylhydrazide, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isonicotinic acid, 2,6-dibutoxy-, 2,2-dimethylhydrazide, hydrochloride is a derivative of isonicotinic acid, which is an organic compound with the formula C5H4N(CO2H). This compound is a derivative of pyridine with a carboxylic acid substituent at the 4-position . It is an isomer of picolinic acid and nicotinic acid, which have the carboxyl group at the 2- and 3-position respectively .
Méthodes De Préparation
The preparation of isonicotinic acid derivatives often involves the reaction of isonicotinic acid with various reagents to introduce different functional groups. For example, the reaction of glyoxylic acid with ethyl β-aminocrotonate or acetyl-acetone imine can give corresponding derivatives of 1,4-dihydro-isonicotinic acid and their water-soluble salts . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Isonicotinic acid derivatives undergo various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction of isonicotinic acid with hydrazine can produce hydrazide derivatives .
Applications De Recherche Scientifique
Isonicotinic acid derivatives have a wide range of scientific research applications. They are used in the development of new drugs, particularly for the treatment of tuberculosis. Isoniazid, a well-known derivative, is used as a frontline drug for tuberculosis treatment . Additionally, these compounds are used in agriculture as plant resistance inducers, helping to protect plants against diseases by stimulating their natural immune systems .
Mécanisme D'action
The mechanism of action of isonicotinic acid derivatives involves their interaction with specific molecular targets and pathways. For example, isoniazid, a derivative of isonicotinic acid, is a prodrug that inhibits the formation of the mycobacterial cell wall by targeting the enzyme InhA . This inhibition prevents the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall, leading to the death of the bacteria.
Comparaison Avec Des Composés Similaires
Isonicotinic acid derivatives can be compared with other similar compounds such as nicotinic acid and picolinic acid. While all three compounds are isomers with the same molecular formula, they differ in the position of the carboxyl group on the pyridine ring. This difference in structure leads to variations in their chemical properties and biological activities . For example, nicotinic acid is used as a dietary supplement and in the treatment of hyperlipidemia, while isonicotinic acid derivatives are primarily used in the treatment of tuberculosis .
Similar Compounds
- Nicotinic acid
- Picolinic acid
- Isoniazid
- Iproniazid
- Nialamide
- Ethionamide
- Dexamethasone isonicotinate
Propriétés
Numéro CAS |
57803-57-3 |
|---|---|
Formule moléculaire |
C16H28ClN3O3 |
Poids moléculaire |
345.9 g/mol |
Nom IUPAC |
[(2,6-dibutoxypyridine-4-carbonyl)amino]-dimethylazanium;chloride |
InChI |
InChI=1S/C16H27N3O3.ClH/c1-5-7-9-21-14-11-13(16(20)18-19(3)4)12-15(17-14)22-10-8-6-2;/h11-12H,5-10H2,1-4H3,(H,18,20);1H |
Clé InChI |
MVXWWXUKRGWSLU-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=CC(=CC(=N1)OCCCC)C(=O)N[NH+](C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![10-Methyl-3-azaspiro[5.5]undecane](/img/structure/B13756300.png)


![9-Chloro-7H-benzo[de]anthracen-7-one](/img/structure/B13756317.png)

